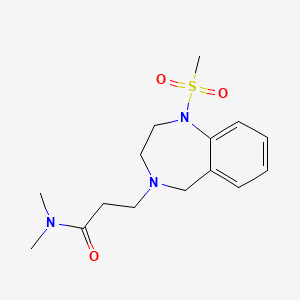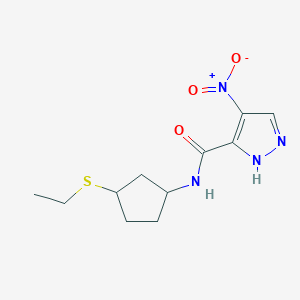
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and an iodopyridinyl group
Preparation Methods
The synthesis of (2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and iodopyridinyl substituents. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, such as cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluoro and iodopyridinyl groups.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce the iodopyridinyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodopyridinyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved would depend on the specific application and target of the compound .
Comparison with Similar Compounds
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in their substituents and biological activities.
Pyrrolidine-2-one: This compound features a carbonyl group at the 2-position, which can significantly alter its chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, which can affect their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2S,4R)-4-fluoro-1-(3-iodopyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN3O/c11-6-4-8(9(13)16)15(5-6)10-7(12)2-1-3-14-10/h1-3,6,8H,4-5H2,(H2,13,16)/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASISVPVVUALGA-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=C(C=CC=N2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N)C2=C(C=CC=N2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7055194.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7055207.png)
![4-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7055208.png)

![1-[1-[3-(1-Methylimidazol-2-yl)pyrrolidine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055217.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
![7-N-[1-(4-hydroxyphenyl)propan-2-yl]-7-N-methylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055249.png)
![N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7055257.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055262.png)

![5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7055272.png)

![3-ethylsulfanyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]benzamide](/img/structure/B7055276.png)
![4-bromo-N-(1,4-dioxaspiro[4.5]decan-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055284.png)
